(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2/t5-,6+ |
InChI Key |
MNILDQSRDHCFJG-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2 |
Canonical SMILES |
C1CC2COCC1N2 |
Origin of Product |
United States |
Significance of Bridged Bicyclic Heterocycles in Organic Chemistry
Bridged bicyclic molecules are compounds that feature two rings sharing three or more atoms, creating a rigid, three-dimensional structure. wikipedia.org When these rings incorporate atoms other than carbon, such as nitrogen or oxygen, they are known as bridged bicyclic heterocycles. This class of compounds is highly relevant in medicinal chemistry and drug discovery. nih.gov
The unique three-dimensional configuration of bridged systems provides significant scaffold complexity. nih.gov This inherent rigidity is an important feature in medicinal chemistry as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.netresearchgate.net Furthermore, incorporating bridged systems into a molecular structure can positively influence the pharmacokinetic profile of a drug candidate by enhancing metabolic stability and reducing lipophilicity. nih.gov These structures are found in a wide array of biologically important molecules, including natural products like camphor (B46023) and tropane (B1204802) alkaloids. wikipedia.orgehu.es Consequently, compounds incorporating these heterocyclic ring systems are attractive targets for organic synthesis and chemical manipulation. researchgate.net
The 1r,5s 3 Oxa 8 Azabicyclo 3.2.1 Octane Scaffold: Structural Uniqueness and Research Interest
The (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane scaffold is a distinct chemical entity characterized by a bicyclo[3.2.1]octane core. This framework consists of a six-membered ring and a five-membered ring fused together, with a bridge containing a nitrogen atom at the 8-position and an oxygen atom incorporated into the larger ring at the 3-position. The "(1R,5S)" designation specifies the stereochemistry at the two bridgehead carbon atoms.
The structural properties of this compound make it a valuable building block in synthetic and medicinal chemistry. Its constrained conformation and the presence of both nitrogen and oxygen heteroatoms offer specific points for chemical modification and interaction with biological targets.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt Data sourced from multiple chemical suppliers and databases. angenechemical.comalfa-chemistry.com
| Property | This compound | This compound hydrochloride |
| CAS Number | 280-07-9 | 904316-92-3 |
| Molecular Formula | C₆H₁₁NO | C₆H₁₁NO·HCl (or C₆H₁₂ClNO) |
| Molecular Weight | 113.16 g/mol | 149.62 g/mol |
| Form | Liquid | Solid |
| Boiling Point | 176.6 ± 15.0 °C | Not Applicable |
| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų |
Research interest in the this compound scaffold is primarily driven by its application in drug design. It has been incorporated into molecules designed as potent and selective inhibitors of key cellular signaling proteins. For example, the compound PQR620, which contains two 3-oxa-8-azabicyclo[3.2.1]octane moieties, was developed as a highly potent and selective mTORC1/2 inhibitor for potential use in cancer and neurological disorders. acs.org Additionally, patent literature describes compounds containing this scaffold as useful ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, a target in cancer therapy. google.com
Overview of Current Research Trajectories and Methodological Advancements Pertaining to Azabicyclo 3.2.1 Octane Systems
Retrosynthetic Disconnections and Key Precursors for the Oxa-Azabicyclo[3.2.1]octane System
Retrosynthetic analysis of the 3-oxa-8-azabicyclo[3.2.1]octane core reveals several logical bond disconnections that point to readily available starting materials. The most common strategies involve cleaving the C-N and C-O bonds that form the bicyclic system.
A primary disconnection strategy involves breaking the two C-N bonds of the piperidine ring. This leads to a key precursor, a cis-2,5-disubstituted tetrahydrofuran (B95107). Specifically, cis-2,5-bis(hydroxymethyl)tetrahydrofuran and its derivatives serve as crucial building blocks. researchgate.net This precursor contains the necessary stereochemical information in the tetrahydrofuran ring, which is then used to construct the azabicycle. The synthesis of this precursor can be achieved from sources like 5-hydroxymethyl-2-furfuraldehyde. researchgate.net
Another retrosynthetic approach involves a disconnection across the C-O-C ether linkage and a C-N bond. This pathway might start from a suitably functionalized piperidine derivative, which can then undergo an intramolecular cyclization to form the ether bridge.
These disconnections highlight a recurring theme in the synthesis of this scaffold: the use of precursors where the stereochemistry of the five-membered ring is established early, guiding the formation of the final bicyclic structure.
Classical and Established Total Synthesis Routes
Established routes to the 3-oxa-8-azabicyclo[3.2.1]octane core often rely on robust and high-yielding reactions to construct the bicyclic framework from key precursors.
Intramolecular Cyclization Strategies for Ring Closure
A highly effective and common method for assembling the 3-oxa-8-azabicyclo[3.2.1]octane scaffold is through intramolecular cyclization. This strategy typically involves a double nucleophilic substitution reaction on a pre-organized substrate.
A well-documented route begins with cis-2,5-bis(hydroxymethyl)tetrahydrofuran. researchgate.net This diol is converted into a derivative with two good leaving groups, such as a ditosylate. The subsequent reaction with a primary amine, like benzylamine, results in a tandem N-alkylation, where the amine nitrogen atom displaces both tosylate groups to form the bicyclic core. researchgate.net The use of a removable protecting group on the nitrogen, such as a benzyl (B1604629) group, allows for later deprotection to yield the parent bicyclic amine. researchgate.net
More advanced one-pot procedures have been developed, such as the direct aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia, catalyzed by a platinum-supported mixed metal oxide (Pt/NiCuAlOx). This method provides the target 3-oxa-8-azabicyclo[3.2.1]octane in good yield under optimized conditions, showcasing an efficient and atom-economical approach to the core structure. researchgate.net
Rearrangement Reactions in Bicyclic Scaffold Assembly
While less common for the specific 3-oxa-8-aza isomer compared to its relatives, rearrangement reactions represent a powerful tool for constructing complex bicyclic systems. For the related 8-oxabicyclo[3.2.1]octane core, tandem reactions involving an oxa- nih.govnih.gov Cope rearrangement have been successfully employed. rsc.orgresearchgate.net This type of sigmatropic rearrangement can efficiently set multiple stereocenters and construct the bridged ring system.
In a similar vein, cascade reactions catalyzed by transition metals like gold have been used to synthesize oxabicyclo[3.2.1]octane scaffolds. nih.gov These cascades can involve a sequence of cyclization and semi-pinacol rearrangements to build the complex architecture from relatively simple acyclic precursors. While direct applications to the (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane core are not as prevalent, these methodologies demonstrate the potential of rearrangement strategies in this area of synthesis.
Enantioselective and Diastereoselective Synthetic Approaches
Achieving the specific (1R,5S) stereochemistry requires precise control during the synthesis. This is accomplished using either chiral auxiliaries to direct the formation of stereocenters or through the use of asymmetric catalysis.
Chiral Auxiliary-Mediated Stereocontrol
Chiral auxiliaries are temporary chiral groups that are attached to a substrate to control the stereochemical outcome of a reaction. In the context of synthesizing bicyclo[3.2.1]octane systems, auxiliaries like Oppolzer's sultam and Evans' oxazolidinones have been effectively used in cycloaddition reactions. ehu.es
For example, a (3+2) cycloaddition reaction involving an azomethine ylide and a dipolarophile equipped with a chiral auxiliary can produce the bicyclic core with high diastereoselectivity. ehu.es The auxiliary biases the approach of the reacting partners, leading to the preferential formation of one diastereomer. After the key bond-forming event, the auxiliary can be cleaved and recovered, yielding the enantioenriched product. While many examples focus on the tropane alkaloid core (8-azabicyclo[3.2.1]octane), the principles are directly applicable to the synthesis of chiral 3-oxa-8-azabicyclo[3.2.1]octane derivatives. ehu.es
Asymmetric Catalysis for Stereoselective Formation
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates large quantities of an enantioenriched product. A variety of catalytic methods have been developed for the synthesis of related azabicyclic scaffolds.
1,3-dipolar cycloadditions are particularly well-suited for asymmetric catalysis in this context. Dual catalytic systems, combining a rhodium(II) complex to generate a carbonyl or azomethine ylide and a chiral Lewis acid to control the facial selectivity of the cycloaddition, have been shown to produce optically active bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org
Another powerful strategy is the desymmetrization of achiral, meso-starting materials. For instance, Pd-catalyzed asymmetric allylic alkylation of tropinone (B130398) derivatives has been used to generate the chiral 8-azabicyclo[3.2.1]octane scaffold. ehu.es Similarly, chiral phosphoric acids have been employed as Brønsted acid catalysts to catalyze the desymmetrization of meso-epoxides, leading to the enantioselective formation of the bicyclic core. researchgate.netresearchgate.net These catalytic methods represent the state-of-the-art in constructing the this compound system and its analogues with high levels of stereocontrol.
Data Tables
Table 1: Representative Catalytic Aminocyclization for 3-Oxa-8-azabicyclo[3.2.1]octane Synthesis
| Catalyst | Substrate | Reagent | Temperature (°C) | Yield (%) | Source |
| Pt/NiCuAlOₓ | 2,5-Tetrahydrofurandimethanol | Ammonia, H₂ | 200 | 58 | researchgate.net |
Table 2: Examples of Asymmetric Catalysis for Related Bicyclo[3.2.1]octane Scaffolds
| Reaction Type | Catalyst System | Substrate Example | dr | ee (%) | Source |
| 1,3-Dipolar Cycloaddition | Rh₂(OAc)₄ / Chiral Lewis Acid | Diazo imine + Acryloylpyrazolidinone | >99:1 | 99 | rsc.org |
| Desymmetrization | Pd₂(dba)₃ / Chiral Ligand | Tropinone derivative | 5:1 - 33:1 | 74 - 98 | ehu.es |
| Epoxide Desymmetrization | Chiral Phosphoric Acid | meso-4,5-Epoxycycloheptylamine | - | up to 99 | researchgate.netresearchgate.net |
Organocatalytic Methods for Chiral Nitroalkene Transformation
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of constructing bicyclic systems, tandem reactions involving nitroalkenes are of particular interest. One such approach is the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea. This method allows for the creation of four stereogenic centers in a single operation, affording bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (92-99% ee). While this specific example leads to a carbocyclic analogue, the principle of using chiral organocatalysts to control the stereochemical outcome of reactions involving nitroalkenes is a key strategy that can be adapted for the synthesis of hetero-bicyclic systems like 3-oxa-8-azabicyclo[3.2.1]octane. nih.gov
The Michael addition of aldehydes to nitroethylene, promoted by a chiral pyrrolidine (B122466) catalyst and an acidic co-catalyst, represents another valuable organocatalytic method. This reaction provides access to γ-nitro aldehydes, which are versatile intermediates for the synthesis of various nitrogen-containing compounds. nih.gov The application of such strategies to precursors containing an oxygenated ring could provide a viable pathway to the this compound core.
| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity |
|---|---|---|---|
| Quinine-derived thiourea | Tandem Michael-Henry reaction of cyclohexane-1,2-diones and nitroalkenes | Formation of four stereogenic centers in one step. | 92-99% ee nih.gov |
| Chiral pyrrolidine with acidic co-catalyst | Michael addition of aldehydes to nitroethylene | Provides access to versatile γ-nitro aldehyde intermediates. | High enantioselectivity nih.gov |
Metal-Catalyzed Asymmetric Cyclizations
Metal-catalyzed reactions offer a powerful and versatile approach to the synthesis of complex cyclic and bicyclic structures with high stereocontrol. For the construction of the related 8-oxabicyclo[3.2.1]octane framework, a variety of metal-catalyzed asymmetric cyclizations have been developed. These methods often provide access to the core structure with excellent enantioselectivity. nih.gov
One notable example is the use of a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid for the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides. This approach has been successfully applied to the synthesis of optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org Another powerful strategy involves the enantioselective copper-catalyzed iodocyclization of N-tosyl alkenamides, which furnishes chiral 8-oxa-6-azabicyclo[3.2.1]octanes in good yields and with high enantioselectivity. thieme-connect.com
Furthermore, Stille and Suzuki cross-coupling reactions have been employed in the synthesis of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters, demonstrating the utility of palladium catalysis in functionalizing this bicyclic system. nih.gov
| Metal Catalyst/System | Reaction Type | Substrate | Product | Key Advantages |
|---|---|---|---|---|
| Rhodium(II) complex / Chiral Lewis acid | Asymmetric 1,3-dipolar cycloaddition | Cyclic azomethine ylides | Optically active 8-oxabicyclo[3.2.1]octanes | High diastereo- and enantioselectivity rsc.org |
| Copper carboxylate | Asymmetric iodocyclization | N-Tosyl alkenamides | Chiral 8-oxa-6-azabicyclo[3.2.1]octanes | Good yields and high enantioselectivity thieme-connect.com |
| Palladium complexes | Stille and Suzuki cross-coupling | Triflate of 8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | 3-Biaryl-8-oxa-bicyclo[3.2.1]octanes | High yields for functionalization nih.gov |
Desymmetrization Strategies for Achiral Precursors
The desymmetrization of achiral or meso compounds is a highly efficient strategy for the synthesis of enantiomerically pure molecules. This approach has been successfully applied to the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a close analog of the target compound. A key development in this area is the use of chiral phosphoric acids to catalyze the pseudotransannular ring opening of meso-1-aminocyclohept-4-ene-derived epoxides. This reaction proceeds with excellent stereoselectivity, directly affording the 8-azabicyclo[3.2.1]octane core. researchgate.net
This methodology has been utilized in the enantioselective synthesis of natural products such as (–)-α-tropanol and (+)-ferruginine, highlighting its synthetic utility. The choice of the chiral phosphoric acid catalyst is crucial for achieving high enantioselectivity in this desymmetrization process. researchgate.net The success of this strategy in the synthesis of the all-carbon and nitrogen-bridged bicyclo[3.2.1]octane systems suggests its potential applicability to the synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane core from appropriate achiral precursors.
Advanced and Green Synthetic Techniques
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. Photochemistry, flow chemistry, and radical-mediated reactions represent key areas of advancement that offer potential advantages over traditional synthetic approaches for the construction of complex molecular architectures like the this compound core.
Photochemical Approaches to Bicyclic Amine Scaffolds
Photochemical reactions, particularly intramolecular [2+2] cycloadditions, provide a powerful means of constructing complex polycyclic systems. acs.org This approach has been utilized in the synthesis of various bicyclo[3.2.1]octane derivatives. For instance, the intramolecular [2+2] photocycloaddition of certain enones can lead to tricyclic intermediates that, upon rearrangement, yield the bicyclo[3.2.1]octane skeleton. acs.org
While direct photochemical synthesis of the this compound core has not been extensively reported, the application of photochemical methods to related systems demonstrates the potential of this strategy. For example, the synthesis of 3-azabicyclo[3.2.0]heptanes has been achieved via an intramolecular [2+2] photochemical cyclization. nih.gov The principles of stereocontrolled photochemical reactions, including the use of chiral catalysts in dual catalytic systems, are being actively explored and could be applied to the asymmetric synthesis of the target bicyclic amine scaffold. researchgate.net
Flow Chemistry Applications in Heterocycle Synthesis
Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. While specific applications of flow chemistry for the synthesis of this compound are not widely documented, the continuous-flow synthesis of related tropane alkaloids, such as tropinone, has been reported. researchgate.net This demonstrates the feasibility of applying flow technology to the synthesis of bicyclic amine scaffolds.
The synthesis of 3-(2-chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane has been described to benefit from continuous flow chemistry techniques for improved efficiency and purification. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to improved yields and selectivities, as well as facilitate the handling of hazardous reagents and intermediates.
Radical-Mediated Cyclization Pathways
Radical cyclizations offer a powerful and often complementary approach to ionic reactions for the construction of cyclic and bicyclic systems. The development of tin-free radical cyclization methods has made this chemistry more environmentally friendly and attractive for synthetic applications. Radical-mediated three-component coupling and 7-endo cyclization have been successfully employed in the total synthesis of complex natural products containing seven-membered rings. acs.org
The synthesis of 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives has been achieved through a hypervalent iodine-mediated domino oxidation-cyclization reaction of β-keto allylamines. nih.gov Furthermore, the generation of amidyl or iminoxy radicals can initiate cyclization cascades to form various nitrogen-containing heterocyclic structures. mdpi.com These examples highlight the potential of radical-mediated pathways for the construction of the this compound core, offering alternative disconnection strategies and access to unique substitution patterns.
| Compound Name |
|---|
| This compound |
| (–)-α-tropanol |
| (+)-ferruginine |
| 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane |
| 3-azabicyclo[3.2.0]heptane |
| 6,8-dioxa-3-azabicyclo[3.2.1]octane |
| 8-azabicyclo[3.2.1]octane |
| 8-oxa-6-azabicyclo[3.2.1]octane |
| 8-oxabicyclo[3.2.1]octane |
| bicyclo[3.2.1]octan-8-one |
| Quinine |
| Tropinone |
Theoretical and Computational Chemistry of 1r,5s 3 Oxa 8 Azabicyclo 3.2.1 Octane
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane, providing insights that are often difficult to obtain through experimental methods alone.
The electronic structure of this compound dictates its fundamental chemical properties. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, the nitrogen and oxygen heteroatoms are expected to significantly influence the energies and localizations of these frontier orbitals. The lone pair of electrons on the nitrogen atom would likely contribute significantly to the HOMO, making it a primary site for protonation and other electrophilic interactions.
Table 1: Predicted Electronic Properties of a Bicyclic Amine Scaffold (Note: Data is illustrative, based on general principles of similar structures, as specific calculations for this compound are not publicly available.)
| Property | Predicted Value/Characteristic | Implication |
| HOMO Energy | High | Susceptible to electrophilic attack at the nitrogen atom. |
| LUMO Energy | Low | Can accept electrons in certain reactions. |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |
| Dipole Moment | Non-zero | A polar molecule with potential for dipole-dipole interactions. |
Reactivity predictions can be further refined by calculating electrostatic potential maps, which visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Computational chemistry could be instrumental in elucidating the mechanisms of such synthetic routes. For instance, DFT calculations can be used to model the transition states of key reaction steps, such as the intramolecular cyclization to form the bicyclic ring system. By calculating the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This understanding can help in optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve reaction yields and stereoselectivity.
Quantum chemical calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, can help to confirm the structure and stereochemistry of the synthesized molecule. For the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, calculations would be particularly useful in assigning the signals of the diastereotopic protons within the bicyclic framework.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of this compound, as well as its interactions with its environment.
The bicyclo[3.2.1]octane ring system is not planar and can exist in different conformations. The piperidine (B6355638) ring within this scaffold can adopt either a chair or a boat-like conformation. Computational studies on related 3-azabicyclo[3.2.1]octane systems have utilized Density Functional Theory (DFT) to investigate the relative stabilities of these conformers. montclair.edu
For the related 8-oxa-3-azabicyclo[3.2.1]octane diamines, DFT calculations at the B3-LYP/def2-TZVP level of theory have been used to determine the relative energies of the chair-like and boat-like conformations. montclair.edu These studies indicate that the chair conformation is generally more stable. montclair.edu The energy difference between the conformers is a critical factor in determining the conformational landscape of the molecule. A small energy difference would imply that the molecule can easily interconvert between conformations, while a large energy difference would suggest a more rigid structure.
Table 2: Relative Energies of Conformations for a [3.2.1]-3-aza-8-oxy-bicyclic Diamine Scaffold (Data adapted from a study on a similar scaffold) montclair.edu
| Conformation | Relative Energy (kcal/mol) |
| Chair-like | 0.00 |
| Boat-like | > 2.00 |
Exploring the potential energy surface allows for the identification of the global minimum energy conformation and other low-energy conformers. This information is vital for understanding the molecule's shape and how it might interact with biological targets.
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for these environmental effects in several ways.
Implicit Solvation Models: Continuum solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk effects of a solvent by representing it as a continuous dielectric medium. These models are computationally efficient and can provide good estimates of how the solvent affects the electronic structure, conformational energies, and reactivity of the solute.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for a more detailed investigation of specific solute-solvent interactions, such as hydrogen bonding between the nitrogen or oxygen atoms of the bicyclic scaffold and protic solvent molecules. Molecular dynamics (MD) simulations with explicit solvent are particularly useful for studying the solvation structure and dynamics.
By performing simulations in different solvents, it is possible to predict how properties like conformational equilibrium and reaction rates will change with the solvent environment. This is crucial for understanding the behavior of the molecule in both chemical reactions and biological systems.
In Silico Approaches to Molecular Recognition and Ligand Design
The rigid bicyclic framework of this compound makes it an attractive scaffold in computational chemistry and drug design. Its well-defined three-dimensional structure allows for precise orientation of substituents, facilitating targeted interactions with biological macromolecules. In silico methods are pivotal in harnessing the potential of this scaffold, enabling the rational design of novel ligands and the exploration of their interactions with protein targets at a molecular level.
Molecular Docking Studies with Biological Macromolecular Targets (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity. The this compound scaffold and its close analogs have been the subject of numerous docking studies to elucidate their interaction patterns with various biological targets.
In studies of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a flexible piperidine core into a more rigid azabicyclo[3.2.1]octane scaffold was shown to significantly boost potency. nih.gov Docking models of these inhibitors would likely reveal that the rigid scaffold minimizes the entropic penalty upon binding and presents the key pharmacophoric features—such as sulfonamide and pyrazole (B372694) moieties—in an optimal geometry for interaction with the enzyme's active site.
These studies collectively underscore a common mechanistic theme: the bicyclic scaffold acts as a rigid anchor, positioning appended functional groups to engage in specific, high-affinity interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with the target protein.
| Target Protein | Scaffold Derivative/Analog | Key Interactions Observed in Docking/Crystallography | Mechanistic Implication |
| Dopamine (B1211576) Transporter (DAT) | 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes | The 8-oxa bridge suggests polar interactions are possible without a basic nitrogen. Aryl groups fit into hydrophobic pockets. acs.org | The scaffold's shape and heteroatom placement are key for binding, challenging the assumption that a nitrogen atom is essential for DAT affinity. acs.org |
| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Pyrazole azabicyclo[3.2.1]octane sulfonamides | The rigid bicyclic core orients the sulfonamide and other substituents for optimal interaction with the active site. nih.gov | Conformational restriction by the scaffold enhances binding affinity by reducing the entropic penalty. nih.gov |
| Nicotinic Acetylcholine Receptor (nAChR) | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | The bicyclic structure presents one conformation similar to that of the potent natural analgesic, epibatidine. nih.gov | The scaffold acts as a bioisostere, mimicking the conformation of a natural ligand to achieve high receptor affinity. nih.gov |
| Pim-1 Kinase | Virtual screening hit with piperidine moiety | The piperidine nitrogen forms a directed interaction with Asp128 in the binding site. nih.gov | The nitrogen atom on the heterocyclic ring acts as a key hydrogen bond acceptor or participant in polar interactions. nih.gov |
Ligand Design Strategies Based on Conformational Restriction
A central strategy in modern drug design is the use of conformationally restricted scaffolds to enhance ligand affinity, selectivity, and metabolic stability. montclair.edu The this compound skeleton is an exemplary scaffold for this approach. Its rigid, bicyclic nature significantly limits the number of accessible conformations compared to a flexible acyclic or monocyclic analog. montclair.edu
This pre-organization of the molecule into a bioactive conformation has a significant thermodynamic advantage. When a flexible ligand binds to a receptor, it pays an entropic penalty because it loses conformational freedom. By contrast, a rigid ligand like one built on the 3-oxa-8-azabicyclo[3.2.1]octane scaffold is already in a constrained state, thus minimizing the entropic loss upon binding. nih.gov This often translates into higher binding affinity.
This principle was effectively demonstrated in the development of NAAA inhibitors, where replacing a flexible piperidine with a rigid azabicyclo[3.2.1]octane core resulted in a five-fold increase in potency. nih.gov The rigid scaffold ensures that the substituents are held in the precise spatial arrangement required for optimal interaction with the target enzyme.
Furthermore, conformational restriction can enhance selectivity. A rigid scaffold may fit well into the binding site of one receptor subtype but poorly into others, leading to improved selectivity and a better side-effect profile. Researchers have synthesized and performed in silico conformational analyses of various bicyclic diamines, including those based on the [3.2.1] template, to create building blocks for ligands with specific three-dimensional structures aimed at probing protein binding sites. montclair.edu These rigid scaffolds serve as templates to map the spatial requirements of a receptor, aiding in the development of structure-activity relationships.
Virtual Screening Methodologies Incorporating the Scaffold
Virtual screening (VS) is a powerful computational methodology used in the early stages of drug discovery to search large libraries of small molecules and identify those likely to bind to a drug target. mdpi.com The this compound scaffold can be effectively incorporated into various VS workflows.
Structure-Based Virtual Screening (SBVS): In SBVS, the three-dimensional structure of the target protein is used to dock libraries of compounds. mdpi.com The 3-oxa-8-azabicyclo[3.2.1]octane scaffold can be used to build focused libraries for screening. By decorating the rigid core with a diverse set of chemical moieties, a virtual library of potential ligands can be generated and then docked into the target's binding site. This approach was utilized when a virtual library based on the related 3-aza-6,8-dioxa-bicyclo[3.2.1]octane scaffold was generated and screened in silico against the crystal structure of Human Macrophage Metalloelastase (MMP-12). researchgate.net This allows for the rapid identification of derivatives that have a high predicted binding affinity and favorable interactions.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These rely on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com The 3-oxa-8-azabicyclo[3.2.1]octane scaffold can serve as a query for similarity searching or pharmacophore modeling. If a known active compound contains this scaffold, computational searches can identify other molecules in a database that share this core structure. For example, pharmacophore models can be built based on the scaffold and its key interacting features, which are then used to screen large databases for novel compounds that match the model. nih.gov
The scaffold can also be used in fragment-based screening approaches. The core bicyclic structure itself can be considered a "superscaffold" or a key fragment. Virtual libraries can be screened for compounds containing this fragment, which can then be computationally or synthetically elaborated to optimize binding affinity. nih.gov
The 1r,5s 3 Oxa 8 Azabicyclo 3.2.1 Octane Scaffold As a Privileged Structure and Building Block
Rationale for the Privileged Nature of Bridged Bicyclic Scaffolds in Chemical Design
Bridged bicyclic systems are increasingly utilized in drug discovery as bioisosteric replacements for aromatic and heteroaromatic rings. chemrxiv.org Their value stems from inherent structural properties that are advantageous for molecular design, such as enhanced three-dimensionality and conformational rigidity. acs.orgchemrxiv.org Cyclic structures are considered ideal scaffolds for drug development because they provide molecular rigidity, which reduces the entropic energy loss upon binding to a target, and can lead to better bioavailability. acs.org
Three-Dimensionality and Shape Diversity
A significant driver in modern drug discovery is the move away from flat, two-dimensional molecules towards structures with greater three-dimensional (3D) complexity. nih.gov Molecules with higher 3D character often exhibit improved physicochemical properties, including better solubility and metabolic stability, and can access novel biological target space. nih.govresearchgate.net Bridged bicyclic scaffolds, such as the 3-oxa-8-azabicyclo[3.2.1]octane system, are intrinsically three-dimensional. rsc.org
This rigid, non-planar geometry allows for the precise spatial projection of substituents into the binding pockets of biological targets, facilitating more specific and potent interactions. The conformational rigidity of the scaffold is a strong determinant of the final product's dimensionality. nih.gov Unlike flexible acyclic or monocyclic systems, which may collapse into flatter conformations, the fixed structure of bridged bicycles ensures that the molecule maintains its 3D shape. nih.gov This leads to a diverse range of possible molecular shapes when different substituents are introduced, allowing chemists to explore a wider area of chemical space. researchgate.netnih.gov The topological diversity of these frameworks is a key reason for their utility in creating libraries of compounds for screening against various therapeutic targets. rsc.org
Conformational Restriction and Preorganization
A major advantage of bridged bicyclic scaffolds is their conformational rigidity. nih.govrsc.org Unlike flexible molecules that must adopt a specific, often energetically unfavorable, conformation to bind to a receptor, the structure of a rigid scaffold is already "preorganized" for binding. acs.org This preorganization means that less conformational entropy is lost upon binding, leading to a more favorable free energy of binding and, consequently, higher affinity and potency. acs.orgacs.org
The constrained nature of the bicyclo[3.2.1]octane framework significantly limits the number of accessible conformations. rsc.org This rigidity is often stabilized by intramolecular interactions, such as hydrogen bonds within the scaffold's backbone. nih.govrsc.org By locking the core structure, medicinal chemists can gain a clearer understanding of how the positioning of specific functional groups affects biological activity. This simplifies the interpretation of structure-activity relationships (SAR) and allows for more rational, targeted modifications to improve a compound's properties. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies: Understanding Molecular Interactions (Non-Clinical)
Non-clinical SAR studies on derivatives of the (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane scaffold and related structures have provided critical insights into the molecular interactions that govern their biological activity.
Influence of Stereochemistry on Molecular Recognition
Stereochemistry plays a crucial role in the interaction of ligands with their biological targets. The rigid and chiral nature of the bicyclo[3.2.1]octane scaffold makes it an excellent platform for studying these effects. In SAR studies of azabicyclo[3.2.1]octane derivatives as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), the stereochemistry of a substituent at the C-3 position was found to be critical for activity. acs.orgresearchgate.net
Specifically, the endo-diastereoisomer of one compound (20 ) showed submicromolar inhibitory activity against human NAAA, whereas the corresponding exo-diastereoisomer (21 ) was completely inactive. acs.org This stark difference highlights a precise stereochemical requirement for binding to the target, where only the endo configuration correctly orients the substituent for a productive interaction within the enzyme's active site. Similar stereochemical dependencies have been observed in other bicyclo[3.2.1]octane systems, where altering the relative stereochemistry at the C-2 and C-3 positions can modulate the selectivity of inhibitors for different monoamine transporters. researchgate.net For 8-thiabicyclo[3.2.1]octanes, the (1R)-configuration was identified as the eutomer (the more potent enantiomer) for DAT inhibition. nih.gov
Substituent Effects on Binding Affinity and Selectivity in Model Systems
Systematic modification of substituents on the bicyclo[3.2.1]octane core has been instrumental in optimizing binding affinity and achieving selectivity for specific targets. In the development of NAAA inhibitors, constraining a flexible piperidine (B6355638) ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold provided a five-fold increase in potency. acs.orgsemanticscholar.org Further SAR exploration revealed that electronic properties and the size of substituents on an attached pyrazole (B372694) ring significantly impacted potency. acs.org
In a different context, studies on 8-oxabicyclo[3.2.1]octane analogs of cocaine, which target monoamine transporters, have demonstrated that the nature of the aryl substituent at the C-3 position is a key determinant of activity. acs.org For instance, the 3β-(3,4-dichlorophenyl) analog was found to be a particularly potent inhibitor of the dopamine (B1211576) transporter (DAT). acs.org Similarly, for 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives, the introduction of specific heterocyclic groups at the 3-position influenced selectivity between the serotonin (B10506) transporter (SERT) and DAT. nih.gov For example, a 3β-(4-(2-pyrrolyl)phenyl) N-methylated derivative showed a 585-fold selectivity for SERT over DAT. nih.gov
The following table summarizes SAR data for selected 8-oxabicyclo[3.2.1]octane analogs, illustrating the impact of C-3 substituents on DAT and SERT inhibition.
Mechanistic Insights into Ligand-Target Interactions
The use of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold has provided profound mechanistic insights into ligand-target interactions. A notable example comes from the development of selective mTOR kinase inhibitors. Researchers found that replacing a simple morpholine (B109124) group with the bulkier, bridged 3-oxa-8-azabicyclo[3.2.1]octane scaffold on a thienopyrimidine core resulted in a dramatic switch in selectivity. nih.gov This modification led to a greater than 1000-fold selectivity for mTOR over the structurally related PI3Kα enzyme. nih.govacs.org This suggests that the unique shape and rigidity of the bicyclic scaffold exploits subtle differences in the hinge region of the two kinases, allowing for a highly specific interaction with mTOR while preventing effective binding to PI3Kα. acs.org
Application of this compound as a Chemical Building Block
The this compound scaffold is a conformationally constrained, three-dimensional bicyclic structure that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid framework serves as a valuable building block for creating structurally complex and diverse molecules. This scaffold is an analog of the tropane (B1204802) skeleton, which is the core of numerous biologically active alkaloids. rsc.orgresearchgate.net The introduction of an oxygen atom at the 3-position and a nitrogen at the 8-position within the bicyclo[3.2.1]octane framework imparts unique physicochemical properties, influencing solubility, polarity, and hydrogen bonding capabilities. These features make it an attractive starting point for the development of novel chemical entities.
The rigid bicyclic nature of the this compound scaffold makes it an ideal building block for the synthesis of complex molecules with well-defined three-dimensional geometries. Its stereochemically defined structure allows for precise control over the spatial arrangement of substituents, which is crucial for molecular recognition and biological activity.
Synthetic chemists utilize this scaffold to access novel chemical space by building upon its core structure. For instance, the nitrogen atom at the 8-position can be readily functionalized, serving as a handle for attaching various substituents or for constructing larger, more intricate molecular frameworks. This approach has been employed in the synthesis of compounds targeting central nervous system (CNS) receptors and transporters. The constrained nature of the scaffold helps in reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov
The synthesis of molecules incorporating this scaffold often involves multi-step sequences where the bicyclic core is introduced early and subsequently elaborated. Methodologies such as palladium-catalyzed coupling reactions have been utilized to functionalize related bicyclo[3.2.1]octane systems, demonstrating the feasibility of attaching diverse aryl and heteroaryl groups to create complex biaryl structures. nih.gov While many approaches focus on the parent 8-azabicyclo[3.2.1]octane core for alkaloid synthesis, the principles are extended to its heteroatom-substituted analogs like the 3-oxa variant to generate novel molecular architectures. rsc.orgresearchgate.net
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique structural properties of this compound make it a valuable component in the design of such probes. Its incorporation can enhance cell permeability and metabolic stability while providing a rigid framework to orient pharmacophoric elements.
A notable example is the development of an in vivo chemical probe for B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in cancer. Researchers identified a potent BCL6 inhibitor by optimizing a series of tricyclic quinolinones. In this effort, the this compound moiety was introduced to replace a less optimal piperidine group. nih.gov The resulting compound demonstrated significantly improved potency and better physicochemical properties, including enhanced permeability and a lower efflux ratio, making it suitable for in vivo studies. nih.gov
Table 1: BCL6 Inhibitor Incorporating the this compound Scaffold
| Compound | Structure | BCL6 Affinity (nM) | Cellular Potency (nM) | Key Feature | Reference |
|---|
| 4 | N/A | 3.2 | 10.7 | Introduction of the 3-oxa-8-azabicyclo[3.2.1]octane moiety led to improved permeability and efflux ratio compared to analogs. | nih.gov |
Structure not displayed as per formatting guidelines.
The synthesis of this probe involved the reaction of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride with a tricyclic quinolinone core intermediate, highlighting the utility of this scaffold as a readily available building block for late-stage functionalization in probe development. nih.gov
Hybridization, the strategy of combining two or more distinct pharmacophoric scaffolds, is a powerful tool in drug discovery to create novel molecules with improved or entirely new activity profiles. The this compound scaffold is well-suited for such approaches, offering a rigid core that can be merged with other molecular fragments.
This strategy was successfully applied in the discovery of a new class of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. acs.orgsemanticscholar.org Starting from a piperidine-containing hit compound, researchers sought to improve potency by constraining the flexible piperidine ring. They achieved this by replacing it with the more rigid 8-azabicyclo[3.2.1]octane core. acs.org
This hybridization led to the development of pyrazole azabicyclo[3.2.1]octane sulfonamides. The resulting lead compound, ARN19689, which features an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane core, demonstrated low nanomolar inhibition of human NAAA and possessed a superior pharmacological and pharmacokinetic profile suitable for systemic administration. acs.orgsemanticscholar.org This work illustrates how the bicyclic scaffold can be hybridized with other heterocyclic systems (pyrazole, pyrazine) to generate novel, potent, and drug-like candidates.
Table 2: Hybrid NAAA Inhibitors Based on the 8-Azabicyclo[3.2.1]octane Scaffold
| Compound | Scaffold Modification | Target | IC₅₀ (h-NAAA) | Key Feature | Reference |
|---|---|---|---|---|---|
| 20 | 8-azabicyclo[3.2.1]octane core with pyrazole sulfonamide | NAAA | 0.23 µM | Constraining the piperidine ring into the bicyclic scaffold boosted potency five-fold. | acs.org |
| 50 (ARN19689) | Further optimized 8-azabicyclo[3.2.1]octane core | NAAA | 0.042 µM | Hybridization of the bicyclic core with pyrazole and pyrazine (B50134) moieties led to a potent, orally available inhibitor. | acs.orgsemanticscholar.org |
Future Directions and Emerging Research Opportunities
Development of Next-Generation Enantioselective Synthetic Methodologies
While methods exist for the synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane core, future research will likely focus on developing more efficient, scalable, and highly enantioselective next-generation synthetic routes. Current strategies often involve multi-step sequences, and the development of novel catalytic asymmetric methods is a high-priority area. ehu.esresearchgate.net The enantioselective construction of the related 8-azabicyclo[3.2.1]octane scaffold has seen significant advances, including methods based on desymmetrization, chiral auxiliaries, and asymmetric catalysis, which can serve as inspiration. ehu.esrsc.org
Emerging strategies could involve:
Asymmetric Cycloadditions: The development of novel catalytic asymmetric [5+2] cycloadditions or 1,3-dipolar cycloadditions could provide direct access to the bicyclic core with high enantiopurity. nih.govnih.govrsc.org Dual catalytic systems, combining a transition metal complex with a chiral Lewis acid, have shown promise in constructing related bicyclic systems and represent a promising avenue for exploration. nih.govrsc.org
Catalytic Desymmetrization: Designing catalytic systems for the desymmetrization of prochiral precursors, such as appropriately substituted cycloheptene (B1346976) derivatives, could offer an elegant and atom-economical route to the chiral scaffold. researchgate.net
Bio-inspired Synthesis: Leveraging enzymes or chemo-enzymatic cascades could provide highly selective and environmentally benign pathways. For instance, engineered enzymes could perform key ring-closing or stereoselective functionalization steps.
| Methodology | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Cycloaddition | High stereocontrol, atom economy, rapid assembly of the core structure. | Catalyst design, substrate scope, control of regio- and diastereoselectivity. |
| Enantioselective Desymmetrization | Use of simple, achiral starting materials; potential for high enantiomeric excess. | Identification of suitable prochiral substrates and highly selective catalysts. |
| Chemo-enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate compatibility, process scale-up. |
Advanced Spectroscopic Probes for Dynamic and Ultrafast Studies
The rigid nature of the (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane scaffold makes it an excellent platform for studying molecular dynamics and interactions. Future research will benefit from the application of advanced spectroscopic techniques to probe these dynamics on various timescales. While standard techniques like 1D and 2D NMR are used for structural confirmation, more advanced methods can provide deeper insights. researchgate.net
Conformational Dynamics: Advanced NMR techniques, such as variable-temperature NMR and relaxation studies, can elucidate the conformational preferences and energy barriers between different ring conformations. This is crucial for understanding how the scaffold presents its substituents for interaction with biological targets.
Ultrafast Spectroscopy: Techniques like time-resolved infrared (TRIR) or two-dimensional infrared (2D-IR) spectroscopy could be employed to study the vibrational dynamics of the scaffold and its derivatives. By incorporating specific vibrational probes, it may be possible to monitor binding events to biological targets in real-time.
Chiroptical Spectroscopy: Advanced chiroptical methods, such as vibrational circular dichroism (VCD), can provide detailed information about the absolute configuration and solution-state conformation of chiral molecules, complementing data from X-ray crystallography.
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel molecules incorporating the this compound scaffold is an area poised for significant advancement through the tight integration of computational and experimental chemistry. This synergy allows for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts toward the most promising candidates and reducing the cycle time for discovery. The development of potent and selective mTORC1/2 inhibitors, which feature this scaffold, serves as an excellent example of the power of rational design. acs.orgfigshare.com
Future directions in this area include:
Predictive Modeling: Utilizing quantum mechanics (QM) and molecular mechanics (MM) methods to accurately predict conformational energies, reaction pathways for synthesis, and spectroscopic signatures.
Structure-Based Drug Design: Employing molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations to understand the binding thermodynamics and kinetics of scaffold-based ligands with their protein targets. This can guide the design of derivatives with enhanced affinity and selectivity.
In Silico Property Prediction: Developing and applying machine learning models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives early in the design phase, helping to prioritize compounds with better drug-like characteristics.
Exploration of New Chemical Space through Diversity-Oriented Synthesis Using the Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological systems and identify new therapeutic leads. scispace.com The rigid, three-dimensional nature of the this compound scaffold makes it an ideal starting point for DOS. frontiersin.org By strategically introducing functional groups at different positions on the bicyclic core, libraries of compounds can be generated that explore previously uncharted chemical space. mdpi.com
Key approaches for DOS using this scaffold include:
Multi-component Reactions: Developing novel multi-component reactions that incorporate the scaffold as one of the inputs to rapidly build molecular complexity.
Functionalization of Core Positions: Exploring selective C-H functionalization or other late-stage diversification strategies to decorate the bicyclic core with a wide range of substituents.
Scaffold-Based Libraries: Synthesizing libraries of compounds where the this compound unit acts as a central scaffold, with diverse appendages attached to the nitrogen and available carbon positions. These libraries can then be screened against a wide array of biological targets.
Potential Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Supramolecular Chemistry, Catalysis)
While the primary focus of research on this compound has been in medicinal chemistry, its unique structural and chemical properties suggest potential applications in other fields. This compound is already utilized as an intermediate in the synthesis of agrochemicals and dyestuffs. fishersci.cathermofisher.com
Future emerging applications could include:
Materials Science: The rigid, chiral nature of the scaffold makes it a candidate for creating novel polymers with unique properties, such as high thermal stability or specific optical activity. It could serve as a monomer or a cross-linking agent in the synthesis of specialty polymers.
Supramolecular Chemistry: Derivatives of the scaffold could be designed to act as chiral hosts in host-guest chemistry, enabling enantioselective recognition of small molecules. The defined geometry of the bicyclic system is ideal for creating pre-organized binding cavities.
Catalysis: The C2-symmetric nature of the scaffold, when appropriately functionalized, makes it an attractive backbone for the development of new chiral ligands for asymmetric catalysis. The nitrogen atom can coordinate to a metal center, while substituents on the carbon framework can create a chiral environment to control the stereochemical outcome of a reaction.
| Field | Potential Role of the Scaffold | Rationale |
| Materials Science | Chiral monomer, cross-linker | Rigid 3D structure can impart thermal stability and specific optical properties to polymers. |
| Supramolecular Chemistry | Chiral host, building block for macrocycles | Pre-organized, conformationally restricted structure for enantioselective molecular recognition. |
| Asymmetric Catalysis | Chiral ligand backbone | Stereodefined framework for creating a chiral pocket around a catalytic metal center. |
| Agrochemicals | Intermediate/Scaffold | The bicyclic structure is a common motif in bioactive molecules, offering novel structural diversity. fishersci.ca |
Conclusion
Summary of Key Achievements and Methodological Advancements in (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane Research
Research centered on the 3-oxa-8-azabicyclo[3.2.1]octane core, including the specific (1R,5S) stereoisomer, has led to significant breakthroughs, particularly in the development of kinase inhibitors. A primary achievement is the successful incorporation of this scaffold into highly potent and selective inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. acs.org
Methodological advancements have focused on creating efficient synthetic pathways to this and related bicyclic structures. While many approaches to the broader 8-azabicyclo[3.2.1]octane (tropane) family have been developed since the early 20th century, recent innovations include enantioselective methods that establish stereochemistry during the formation of the bicyclic core. researchgate.netehu.es For the related 8-oxa-3-azabicyclo[3.2.1]octane, a novel one-pot aminocyclization process has been developed, showcasing progress in creating these valuable building blocks from readily available materials. researchgate.net
The key achievement in the application of the this compound scaffold is its role in designing third-generation mTORC1/2 inhibitors. Researchers identified that incorporating this bridged morpholine (B109124) derivative into certain molecular frameworks led to compounds with significant mTOR activity. acs.orgunimi.it For instance, the compound PQR620, which contains two 3-oxa-8-azabicyclo[3.2.1]octan-8-yl moieties, demonstrated excellent potency and selectivity for mTOR over other kinases like PI3K, along with favorable pharmacokinetic properties such as brain penetrability. acs.org This highlights the scaffold's utility in fine-tuning the pharmacological profile of drug candidates.
Detailed research findings have demonstrated the scaffold's impact on inhibitor potency and selectivity, as illustrated in the following data.
| Compound | Scaffold Moiety (Mn) | mTOR Ki (nM) | p110α Ki (nM) | Selectivity (p110α/mTOR) | Reference |
|---|---|---|---|---|---|
| 10 | (R)-3-methylmorpholine (M1) | 2.1 | 1.8 | ~0.9 | acs.org |
| 11 | 8-oxa-3-azabicyclo[3.2.1]octane (M2) | 3.4 | 23 | ~6.8 | acs.org |
| 12 (PQR309) | 3-oxa-8-azabicyclo[3.2.1]octane (M3) | 0.4 | 1.3 | ~3.3 | acs.org |
| 19 | 3-oxa-8-azabicyclo[3.2.1]octane (M18) | 13 | - | - | acs.orgunimi.it |
| 20 | 8-oxa-3-azabicyclo[3.2.1]octane (M19) | 24 | - | - | acs.orgunimi.it |
Outstanding Challenges and Unexplored Avenues for Future Inquiry
Despite the progress, significant challenges remain. A primary hurdle is the development of highly efficient and stereoselective syntheses specifically for the this compound isomer. Many existing synthetic routes for related bicyclic systems yield mixtures of isomers that require difficult separation, or they involve numerous steps, which limits scalability. nih.govresearchgate.net Future research should focus on developing novel catalytic asymmetric methods to access this specific enantiomer with high purity and yield, which is crucial for its application in pharmaceuticals.
The biological applications of this scaffold are still narrowly explored. Its proven success in mTOR inhibitors suggests it could be a valuable component for targeting other kinases or G-protein coupled receptors (GPCRs). The 8-azabicyclo[3.2.1]octane core, for example, is a well-established scaffold for kappa opioid receptor antagonists. nih.gov A key avenue for future inquiry is to systematically investigate the incorporation of the this compound moiety into ligands for other biological targets. This could unlock new therapeutic possibilities in areas beyond oncology and neurology.
Furthermore, a deeper understanding of the structure-activity relationships (SAR) is needed. While its role in conferring mTOR selectivity is recognized, the precise conformational constraints and electronic properties that the scaffold imparts upon the parent molecule are not fully elucidated. acs.org Computational studies, combined with empirical screening of new derivatives, could clarify these interactions and guide the rational design of next-generation inhibitors with even greater potency and specificity.
Broader Impact and Outlook for Research on this Chemical Compound
The research on this compound and its related structures has a substantial impact on the field of medicinal chemistry. It underscores the importance of conformationally constrained scaffolds in drug design to achieve high target affinity and selectivity. acs.org The success of compounds like PQR620 validates the strategy of using such bicyclic systems to improve drug-like properties, including metabolic stability and central nervous system (CNS) exposure. acs.org
The outlook for this chemical compound is highly promising. Its established role as a "privileged scaffold" in mTOR inhibitor design suggests it will continue to be a key building block in the development of treatments for cancer and neurological disorders where the mTOR pathway is implicated. acs.orgacs.org As synthetic methodologies become more refined, allowing for greater accessibility and diversity of derivatives, its application is expected to expand.
Future research will likely see this scaffold integrated into novel therapeutic modalities, potentially moving beyond small molecule inhibitors to probes for chemical biology or components of more complex drug delivery systems. The continued exploration of this compound will undoubtedly contribute to the broader toolkit available to medicinal chemists and fuel the discovery of new and improved medicines.
Q & A
Q. Table 1. Key Synthetic Parameters for Bicyclo[3.2.1]octane Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |
|---|---|---|---|
| Reaction Temperature | 60–80°C | >80% yield above 70°C | |
| Catalyst Loading | 5–10 mol% | >90% ee with 10 mol% | |
| Solvent Polarity | Medium (e.g., CH2Cl2) | Reduces byproduct formation |
Q. Table 2. Biological Activity Trends in Bicyclo[3.2.1]octane Derivatives
| Substituent | Target Affinity (IC50) | Selectivity (SERT/NET) | Evidence Source |
|---|---|---|---|
| 5-Chlorothiophene sulfonyl | NET: 15 nM | 1:8 (SERT:NET) | |
| 1,2,3-Triazole | SERT: 28 nM | 10:1 (SERT:NET) | |
| Trifluoromethyl benzyl | Dual: 45 nM (both) | Non-selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
